molecular formula C6H14O2 B033559 2,4-Hexanediol CAS No. 19780-90-6

2,4-Hexanediol

Cat. No.: B033559
CAS No.: 19780-90-6
M. Wt: 118.17 g/mol
InChI Key: TXGJTWACJNYNOJ-UHFFFAOYSA-N
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Description

2,4-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexanediol can be synthesized through multiple-step pathways. One common method involves the reduction of 2,4-hexanedione using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2,4-hexanedione. This process involves the use of a metal catalyst such as palladium or platinum supported on carbon, under high pressure and temperature conditions to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: The compound can be reduced to form alkanes or other derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sulfuric acid.

Major Products:

    Oxidation: 2,4-Hexanedione, hexanoic acid.

    Reduction: Hexane, hexanol.

    Substitution: Halogenated hexanediols, esters.

Scientific Research Applications

2,4-Hexanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is utilized in the preparation of biological buffers and as a stabilizer for enzymes and proteins.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is employed in the production of polymers, resins, and plasticizers, enhancing the properties of these materials.

Mechanism of Action

The mechanism of action of 2,4-Hexanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating reactions and interactions. In biological systems, this compound can stabilize proteins and enzymes by forming hydrogen bonds with their active sites, thereby enhancing their stability and activity.

Comparison with Similar Compounds

    1,6-Hexanediol: Another diol with hydroxyl groups at the first and sixth carbon atoms.

    1,2-Hexanediol: A diol with hydroxyl groups at the first and second carbon atoms.

    1,5-Pentanediol: A diol with five carbon atoms and hydroxyl groups at the first and fifth positions.

Uniqueness of 2,4-Hexanediol: this compound is unique due to the positioning of its hydroxyl groups, which allows for specific interactions and reactions that are not possible with other diols. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various applications.

Properties

IUPAC Name

hexane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJTWACJNYNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941561
Record name Hexane-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-90-6
Record name 2,4-Hexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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